![molecular formula C25H38O4 B3101959 Monodocosahexaenoin CAS No. 140670-40-2](/img/structure/B3101959.png)
Monodocosahexaenoin
Overview
Description
Monodocosahexaenoin is a monoacylglycerol that contains docosahexaenoic acid (DHA) . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of Monodocosahexaenoin is C25H38O4 . The formal name is 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-dihydroxypropyl ester with 1,2,3-propanetriol .Physical And Chemical Properties Analysis
Monodocosahexaenoin has a molecular weight of 402.6 . It is a neat oil and is soluble in chloroform .Scientific Research Applications
1. Cancer Research and Therapy
- Anti-Angiogenesis in Breast Cancer : DHA has been investigated for its anticancer activities, particularly its role in altering breast cancer cell exosome secretion and microRNA contents, leading to the inhibition of angiogenesis (Hannafon et al., 2015).
2. Biomedical Applications
- Implantable Biomedical Applications : Chitin and chitosan, biopolymers which can be modified chemically to resemble compounds like DHA, have been studied for various biomedical applications, including drug delivery and tissue engineering (Khor & Lim, 2003).
3. Bioinformatics and Molecular Biology
- Coding in Macromolecules : Research on encoding information in polymers using monomer-based alphabets, similar to the role of fatty acids in biological systems, offers insights into data storage and product identification (Lutz, 2015).
Mechanism of Action
The mechanism of action of DHA, a component of Monodocosahexaenoin, has been studied in the context of reducing the risk of certain cancers . The mechanism of action of DHA was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .
Safety and Hazards
Future Directions
Research on DHA and its derivatives, including Monodocosahexaenoin, is ongoing. One study compared the effects of free DHA and five lipids carrying one to three DHA chains (including Monodocosahexaenoin) on the viability of the MDA-MB-231 breast cancer cell line . This suggests that future research may continue to explore the potential therapeutic applications of Monodocosahexaenoin and other DHA-containing compounds .
properties
IUPAC Name |
2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHORDRFVRZPP-KUBAVDMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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